Bifenazate (CAS 149877-41-8) is a selective carbazate acaricide that functions as a mitochondrial Complex III electron transport inhibitor at the Qo site (IRAC Group 20D). In agricultural procurement and agrochemical formulation, bifenazate is prioritized for its knockdown efficacy against phytophagous mites, such as Tetranychus urticae, across all life stages including eggs. Unlike broad-spectrum neurotoxic miticides, bifenazate offers a distinct resistance-management profile and compatibility with Integrated Pest Management (IPM) programs due to its low toxicity to beneficial predatory mites. Its specific mode of action ensures it remains effective against pest populations that have developed metabolic or target-site resistance to conventional chemistries [1].
Substituting bifenazate with generic benchmark acaricides like abamectin or older METI (Mitochondrial Electron Transport Inhibitor) compounds frequently compromises IPM compatibility and resistance rotation strategies. While abamectin provides adulticidal activity, it exhibits non-target toxicity, often decimating populations of beneficial predatory mites and triggering secondary pest outbreaks. Furthermore, pest populations frequently exhibit high cross-resistance among conventional neurotoxic acaricides. Bifenazate’s exclusive classification in IRAC Group 20D ensures no cross-resistance with Group 6 (abamectin) or Group 21 (METI) chemistries, making it a non-interchangeable rotational asset for sustained crop protection and resistance mitigation [1].
Bifenazate demonstrates measurable selectivity, targeting phytophagous mites while preserving beneficial predatory species critical for biological control. In comparative bioassays against the predatory mite Euseius amissibilis, bifenazate was proven safe at effective field rates, whereas abamectin exhibited severe toxicity. The lethal concentration (LC50) of abamectin for predatory females was 4.51 mg a.i./L, closely overlapping with its pest control rate, whereas bifenazate maintained predator safety while delivering an LC50 of 4.13 mg a.i./L against the target pest Tetranychus urticae[1].
| Evidence Dimension | Toxicity to predatory mite (Euseius amissibilis) |
| Target Compound Data | Safe for predators at field-effective rates (LC50 against pest = 4.13 mg/L) |
| Comparator Or Baseline | Abamectin (Highly toxic to predators; LC50 = 4.51 mg/L) |
| Quantified Difference | Bifenazate provides a massive safety margin for biological control agents, whereas abamectin's pest and predator toxicity levels overlap |
| Conditions | Direct and residual contact bioassays on adult females |
High predator survival allows formulators and growers to integrate chemical and biological control methods without triggering secondary pest outbreaks.
A critical procurement advantage of bifenazate is its sustained efficacy against field populations that have developed severe resistance to other acaricide classes. In a comprehensive study of greenhouse and field Tetranychus urticae populations, bifenazate maintained high susceptibility with resistance ratios (RR) remaining low (2.7 to 24.4). In contrast, the same populations exhibited extreme resistance to abamectin (RR up to 3822) and fenazaquin (RR up to 310), rendering those generic alternatives ineffective [1].
| Evidence Dimension | Resistance Ratio (RR) in field/greenhouse populations |
| Target Compound Data | RR = 2.7 to 24.4 (Bifenazate) |
| Comparator Or Baseline | Abamectin (RR = 3822) and Fenazaquin (RR = 310) |
| Quantified Difference | Up to 150-fold lower resistance ratio for bifenazate compared to abamectin in identical resistant populations |
| Conditions | Standard leaf-disk spray application bioassays on field-collected strains |
Procuring bifenazate ensures reliable pest eradication in commercial environments where standard acaricides fail due to established resistance.
Bifenazate's mechanism of action ensures that target-site resistance does not confer cross-resistance to other chemical classes. Laboratory selection of Tetranychus urticae produced a bifenazate-resistant strain with a resistance ratio of >164,000. Genetic analysis revealed this resistance is completely maternally inherited. Crucially, this highly resistant strain exhibited 0% cross-resistance to other acaricide modes of action, proving bifenazate's distinct biochemical target and its value as an isolated rotational partner compared to broad-spectrum alternatives[1].
| Evidence Dimension | Cross-resistance profile in highly resistant strains |
| Target Compound Data | 0% cross-resistance to other acaricide classes despite an RR >164,000 for bifenazate |
| Comparator Or Baseline | Standard metabolic resistance mechanisms (which typically confer broad cross-resistance across multiple IRAC groups) |
| Quantified Difference | Complete lack of cross-resistance to non-Group 20 chemistries |
| Conditions | Reciprocal crosses and artificial selection over 36 generations in laboratory bioassays |
Bifenazate can be safely integrated into long-term resistance management rotations without risking the efficacy of other chemical classes.
Due to its quantified safety margin for predatory mites like Euseius amissibilis, bifenazate is the preferred acaricide for greenhouse operations that actively deploy biological control agents. It suppresses phytophagous mite outbreaks without disrupting the established predator populations[1].
In regions where Tetranychus urticae has developed extreme resistance to abamectin (RR >3000) or METI acaricides, bifenazate serves as a critical rotational partner. Its IRAC Group 20D classification and lack of cross-resistance ensure reliable control of multi-drug resistant strains [2].
Bifenazate is suited for agricultural formulations requiring single-application knockdown of mixed-stage mite populations. Its efficacy across all developmental stages, including ovicidal activity, breaks the reproductive cycle more effectively than adulticide-only alternatives [3].
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